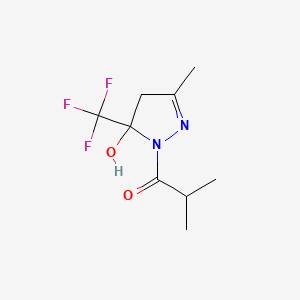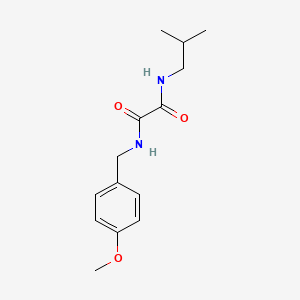
N-isobutyl-N'-(4-methoxybenzyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyl-N'-(4-methoxybenzyl)ethanediamide, also known as IB-MECA, is a selective adenosine A3 receptor agonist. It was first synthesized in 1993 by scientists at the University of Virginia. Since then, IB-MECA has been extensively studied for its potential applications in various scientific fields.
作用机制
N-isobutyl-N'-(4-methoxybenzyl)ethanediamide exerts its effects by selectively binding to and activating the adenosine A3 receptor. This receptor is expressed in various tissues throughout the body, including the immune system, brain, and cardiovascular system. Activation of the adenosine A3 receptor by this compound leads to a variety of cellular responses, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway. In the immune system, this compound has been shown to modulate cytokine production and inhibit the proliferation of T cells. In the cardiovascular system, this compound has been shown to have vasodilatory effects and may be useful in the treatment of hypertension.
实验室实验的优点和局限性
One advantage of using N-isobutyl-N'-(4-methoxybenzyl)ethanediamide in lab experiments is its selectivity for the adenosine A3 receptor. This allows researchers to study the specific effects of A3 receptor activation without interference from other adenosine receptors. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
未来方向
There are several potential future directions for research on N-isobutyl-N'-(4-methoxybenzyl)ethanediamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and selectivity for the adenosine A3 receptor. Another area of interest is the investigation of this compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on various cellular pathways.
合成方法
The synthesis of N-isobutyl-N'-(4-methoxybenzyl)ethanediamide involves several steps, including the reaction of 4-methoxybenzylamine with ethyl 2-bromoacetate, followed by the reaction of the resulting ethyl 2-(4-methoxybenzylamino)acetate with isobutylamine. The final product, this compound, is obtained through the hydrolysis of ethyl 2-(N-isobutyl-N'-(4-methoxybenzyl)ethanediamido)acetate.
科学研究应用
N-isobutyl-N'-(4-methoxybenzyl)ethanediamide has been used in various scientific research studies, including cancer research, immunology, and neuroscience. In cancer research, this compound has been shown to inhibit tumor growth and metastasis by inducing apoptosis in cancer cells. In immunology, this compound has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)8-15-13(17)14(18)16-9-11-4-6-12(19-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQDUOHJBWJNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
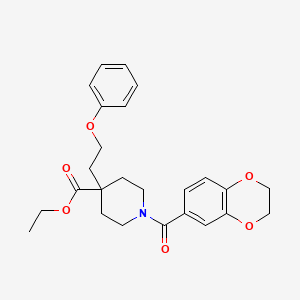
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5034049.png)
![4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5034055.png)
![diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5034061.png)
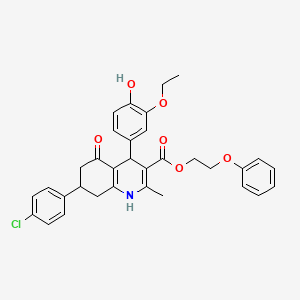
![7-amino-5-(2,3-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5034079.png)
![2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5034084.png)

![3-[1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5034100.png)
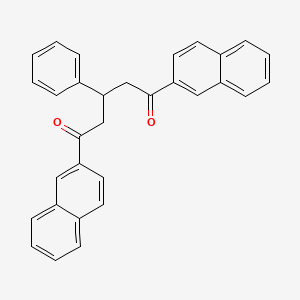
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5034117.png)
![N-(3,4-dimethylphenyl)-2-(5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5034120.png)
![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B5034127.png)
